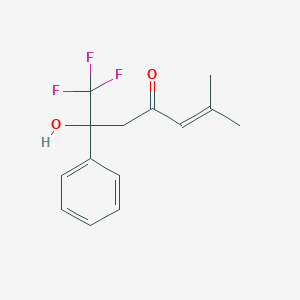
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a heterocyclic compound belonging to the 4H-chromene family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties . The structure of this compound includes a 4H-chromene core, which is a fused ring system containing both a benzene ring and a pyran ring.
Preparation Methods
The synthesis of (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of (2E, 6E)-2,6-dibenzylidenecyclohexanone with malononitrile in the presence of a catalyst such as L-proline in acetonitrile under reflux conditions . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Scientific Research Applications
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Its anticancer properties make it a potential candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The biological activity of this compound is primarily due to its ability to interact with various molecular targets. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to cell lysis . Its anticancer activity is believed to involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other 4H-chromene derivatives such as:
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities. The unique combination of substituents in (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE contributes to its distinct biological properties.
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
(8E)-2-amino-8-benzylidene-4-phenyl-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c24-15-20-21(17-10-5-2-6-11-17)19-13-7-12-18(22(19)26-23(20)25)14-16-8-3-1-4-9-16/h1-6,8-11,14,21H,7,12-13,25H2/b18-14+ |
InChI Key |
NFPMGUPGOPWSQV-NBVRZTHBSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-bisnitro-5-{2-[(1H-indol-2-ylmethylene)amino]anilino}phenyl)acetamide](/img/structure/B385889.png)
![ethyl 2-cyano-3-[5-nitro-2-(1H-pyrrol-1-yl)phenyl]acrylate](/img/structure/B385890.png)
![4-{[(4-chlorophenyl)imino]methyl}-3-hydroxy-N-phenyl-2-naphthamide](/img/structure/B385891.png)
![1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}](/img/structure/B385893.png)

![ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate](/img/structure/B385898.png)
![1-(4-bromophenyl)-2-[(5-(4-chlorophenyl)-5-ethoxy[1,2,3]triazolo[4,5-e][1,3]oxazin-1(5H)-yl)oxy]ethanone](/img/structure/B385899.png)
![2-{[5-(4-{4-nitrophenyl}-1-piperazinyl)-4-methyl-3-(trifluoromethyl)-6H-1,2-oxazin-6-ylidene]amino}-1,3-benzothiazole](/img/structure/B385900.png)


![N-(4-(2,4-dichlorophenyl)-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B385905.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)
![N-(4-methylphenyl)-2-{[3-(2-naphthyl)-5-(trifluoromethyl)[1,3]thiazolo[2,3-c][1,2,4]triazepin-7-yl]carbonyl}hydrazinecarboxamide](/img/structure/B385910.png)
![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)
